molecular formula C9H7N3O4 B3218472 methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190309-70-6

methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B3218472
CAS RN: 1190309-70-6
M. Wt: 221.17 g/mol
InChI Key: KHDGNMSRVMZGBJ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrrolopyridine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been shown to exhibit several biochemical and physiological effects. Studies have suggested that this compound may induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in lab experiments is its potent anticancer and antifungal activity. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. One of the most promising directions is the development of analogs with improved potency and selectivity against cancer cells. Additionally, the use of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in combination with other anticancer agents may enhance its therapeutic efficacy. Finally, further studies are needed to fully elucidate the mechanism of action and physiological effects of this compound.

Scientific Research Applications

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been shown to exhibit antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-7(12(14)15)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGNMSRVMZGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC=C2[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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